molecular formula C6H3Cl3 B033124 1,2,4-Trichlorobenzene CAS No. 120-82-1

1,2,4-Trichlorobenzene

Cat. No. B033124
CAS RN: 120-82-1
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Trichlorobenzene can involve various chemical reactions, including chlorination of benzene or its derivatives under controlled conditions to introduce the three chlorine atoms at the 1, 2, and 4 positions on the benzene ring. Specific synthesis methods may vary, aiming to optimize yield and purity of the compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-Trichlorobenzene has been determined through various analytical techniques, including gas electron diffraction and NMR experiments. These studies reveal that the compound adopts a structure with C2v symmetry, with precise measurements available for bond lengths and valence angles, indicating the spatial arrangement of chlorine atoms around the benzene ring (Blake et al., 1990).

Scientific Research Applications

Toxicological Impact

1,2,4-Trichlorobenzene has been studied for its toxic impact, particularly in relation to liver and kidney injuries in experimental animals due to short-term or long-term exposure (L. Jun, 2002).

Environmental Toxicity

The effects of environmental factors, like dissolved oxygen concentration, on the toxicity of 1,2,4-Trichlorobenzene to aquatic life, specifically during sensitive developmental stages of organisms like fathead minnows, have been explored (A. Carlson, 1987).

Biodegradation Studies

Research has focused on the transformation and biodegradation of 1,2,4-Trichlorobenzene by specific bacterial strains, highlighting its potential for environmental remediation (P. Rapp, 2001).

Photocatalysis and Biodegradation

Studies on the degradation of 1,2,4-Trichlorobenzene using combined technologies of photocatalysis and biodegradation have shown promising results in efficiently addressing environmental pollution problems (Zhenqing Zhou et al., 2022).

Groundwater Remediation

The natural attenuation and remediation strategies of 1,2,4-Trichlorobenzene in groundwater, particularly in landfill leachates impacting shallow drinking water sources, have been assessed (W. Dong et al., 2014).

Ecological Risk Assessment

Probabilistic ecological risk assessments of 1,2,4-Trichlorobenzene at contaminated industrial sites have been conducted to evaluate the impact on soil and groundwater ecosystems (Marcello Zolezzi et al., 2005).

Dechlorination Methods

Advanced methods for the dechlorination of trichlorobenzenes, including 1,2,4-Trichlorobenzene, using various catalysts have been explored for environmental cleanup (J. Rodríguez et al., 2002).

Isotope Fractionation Studies

Research on stable carbon isotope fractionation during the aerobic and anaerobic transformation of 1,2,4-Trichlorobenzene has provided insights into its degradation pathways (C. Griebler et al., 2004).

Marine Risk Assessment

A specific risk assessment for 1,2,4-Trichlorobenzene in marine environments, particularly in the North Sea, has been conducted to understand its environmental and toxicological impacts (D. van Wijk et al., 2006).

Safety And Hazards

Animal studies have shown that 1,2,4-Trichlorobenzene affects the liver and kidney, and it is possibly a teratogen. There is no regulated occupational exposure limit for chemical exposure, but the National Institute for Occupational Safety and Health recommends no greater exposure than 5 ppm, over an 8-hour workday . It is stable at room temperature, but may react violently if in contact with strong oxidants .

properties

IUPAC Name

1,2,4-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H
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InChI Key

PBKONEOXTCPAFI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID0021965
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95 °C (62.5 °F). (USCG, 1999), Liquid, Colorless liquid or crystalline solid (below 63 degrees F) with an aromatic odor; [NIOSH], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or crystalline solid (below 63 °F) with an aromatic odor.
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Boiling Point

415 °F at 760 mmHg (NTP, 1992), 213.5 °C, 213 °C, 416 °F
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Flash Point

230 °F (NTP, 1992), 105 °C, 105 °C (222 °F), 105 °C c.c., 222 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide, In water, 49.0 mg/L at 25 °C, Solubility in water, mg/l: 34.6, 0.003%
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Density

1.454 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.459 g cu cm at 20 °C/4 °C, Liquid density: 1.44829 kg/L, Critical density: 0.447 kg/L, Relative density (water = 1): 1.5, 1.45
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.26 (Air= 1), Relative vapor density (air = 1): 6.26, 6.26
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Vapor Pressure

1 mmHg at 101.1 °F ; 5 mmHg at 153.1 °F (NTP, 1992), 0.46 [mmHg], 0.46 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 40, 1 mmHg
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Product Name

1,2,4-Trichlorobenzene

Color/Form

Colorless liquid, Orthorhombic crystals, Colorless liquid or crystalline solid (below 63 degrees F).

CAS RN

120-82-1, 63697-18-7
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Melting Point

63 °F (NTP, 1992), 16.92 °C, 17 °C, 63 °F
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Synthesis routes and methods I

Procedure details

In effect, when using a single tetrachlorobenzene or a mixture of tetrachlorobenzenes, it has been found that 1,3,5-trichlorobenzene is formed in admixture with 1,2,4-trichlorobenzene and an equivalent amount of pentachlorobenzene. The pentachlorobenzene formed in this manner reacts with 1,2,4-trichlorobenzene to yield a mixture of tetrachlorobenzenes. The formation of pentachlorobenzene is restricted, while maintaining the production of 1,3,5-trichlorobenzene, by introducing 1,2,4-trichlorobenzene into the reaction medium.
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Synthesis routes and methods II

Procedure details

The o-dichlorobenzene and the catalyst are introduced into the reaction vessel and the chlorine is passed in until a certain density is reached. After completion of the reaction, the chlorination product is neutralised, for example with sodium carbonate, washed with water and distilled in vacuo. A mixture which essentially contains 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene is obtained; the two isomers can be separated by fractional distillation in the usual manner.
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Synthesis routes and methods III

Procedure details

A process for the preparation of 4-bromo-2,5-dichlorophenol which comprises reacting a mixture of 2,5-dichlorophenol and 2,4-dichlorophenol obtained by saponifying 1,2,4-trichlorobenzene and distilling 3,4-dichlorophenol from the resulting mixture, with an equimolar amount of bromine in a glacial acetic acid reaction medium at a temperature of about 30° C. and thereafter recovering the 4-bromo-2,5-dichlorophenol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trichlorobenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Trichlorobenzene
Reactant of Route 3
Reactant of Route 3
1,2,4-Trichlorobenzene
Reactant of Route 4
1,2,4-Trichlorobenzene
Reactant of Route 5
1,2,4-Trichlorobenzene
Reactant of Route 6
1,2,4-Trichlorobenzene

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